Propoxyphenyl-thiohydroxyhomosildenafil
Overview
Description
Propoxyphenyl-thiohydroxyhomosildenafil is a synthetic chemical compound with the molecular formula C24H34N6O4S2 . It is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction . This compound has been identified in various herbal products and dietary supplements, often as an adulterant .
Preparation Methods
The synthesis of propoxyphenyl thiohydroxyhomosildenafil involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidine structure. The synthetic route typically includes:
Formation of the pyrazolo[4,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the propoxyphenyl group: This step involves the substitution reaction where the propoxyphenyl group is attached to the core structure.
Thionation: The final step involves the conversion of the carbonyl group to a thione group using reagents like Lawesson’s reagent.
Chemical Reactions Analysis
Propoxyphenyl-thiohydroxyhomosildenafil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
Propoxyphenyl-thiohydroxyhomosildenafil has been studied primarily for its potential as a PDE5 inhibitor. Its applications in scientific research include:
Mechanism of Action
Propoxyphenyl-thiohydroxyhomosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cGMP levels within cells, promoting vasodilation and smooth muscle relaxation . The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the nitric oxide (NO)-cGMP signaling pathway .
Comparison with Similar Compounds
Propoxyphenyl-thiohydroxyhomosildenafil is similar to other sildenafil analogues, such as:
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Thiohomosildenafil: Another analogue with a similar structure but different substituents.
Propoxyphenyl sildenafil: A closely related compound with a propoxy group attached to the phenyl ring.
The uniqueness of propoxyphenyl thiohydroxyhomosildenafil lies in its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other analogues .
Properties
IUPAC Name |
5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4S2/c1-4-6-19-21-22(28(3)27-19)24(35)26-23(25-21)18-16-17(7-8-20(18)34-15-5-2)36(32,33)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWHQLWUEFWZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-90-0 | |
Record name | Propoxyphenyl-thiohydroxyhomosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPOXYPHENYL THIOHYDROXYHOMOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295414T63R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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